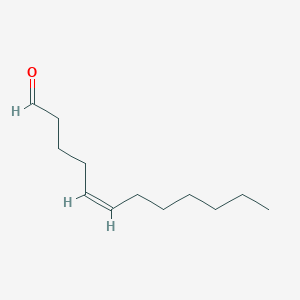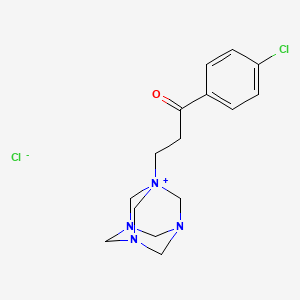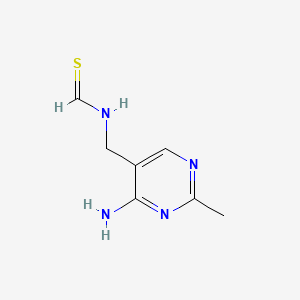
beta-Maltulose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Maltulose: is a disaccharide sugar derived from maltose. It is composed of two glucose molecules linked by an alpha-1,4-glycosidic bond. This compound is known for its mild sweetness and is used in various industrial applications, particularly in the food and pharmaceutical industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Maltulose can be synthesized through the enzymatic conversion of maltose. The enzyme beta-amylase catalyzes the hydrolysis of starch, producing maltose, which can then be converted to this compound under specific conditions .
Industrial Production Methods: In industrial settings, this compound is produced using a flow-type reactor where maltose is dissolved in a phosphate buffer and maintained in a liquid state under subcritical water conditions . This method ensures a continuous and efficient production process.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Maltulose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis reaction, in the presence of an acid catalyst, breaks down this compound into two molecules of glucose .
Common Reagents and Conditions:
Hydrolysis: Acid catalysts such as hydrochloric acid or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Produces glucose.
Oxidation: Produces gluconic acid.
Reduction: Produces sorbitol.
Wissenschaftliche Forschungsanwendungen
Beta-Maltulose has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand the activity of beta-amylase.
Biology: Studied for its role in carbohydrate metabolism and its effects on blood glucose levels.
Medicine: Investigated for its potential use as a mild sweetener in diabetic-friendly foods.
Industry: Utilized in the production of maltose syrup and as a stabilizer in various food products.
Wirkmechanismus
The primary mechanism of action of beta-Maltulose involves its hydrolysis by beta-amylase. The enzyme cleaves the alpha-1,4-glycosidic bond, producing glucose. This process is crucial for the conversion of starch into simple sugars, which are then used for energy production in biological systems .
Vergleich Mit ähnlichen Verbindungen
Maltose: Another disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Isomaltose: A disaccharide with glucose molecules linked by an alpha-1,6-glycosidic bond.
Uniqueness: Beta-Maltulose is unique due to its specific enzymatic conversion process and its mild sweetness, making it suitable for use in diabetic-friendly products. Unlike maltose, which is more commonly found in nature, this compound is primarily produced through industrial processes .
Eigenschaften
CAS-Nummer |
81802-11-1 |
|---|---|
Molekularformel |
C12H22O11 |
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11-,12-/m1/s1 |
InChI-Schlüssel |
NBGXQZRRLOGAJF-HFZVAGMNSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


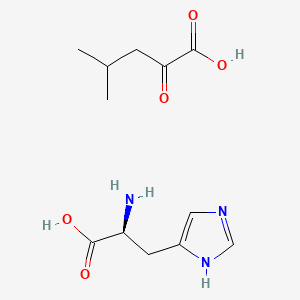
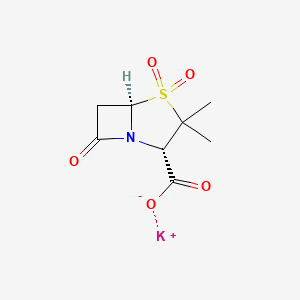
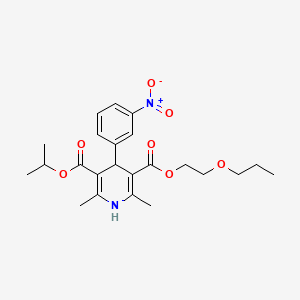


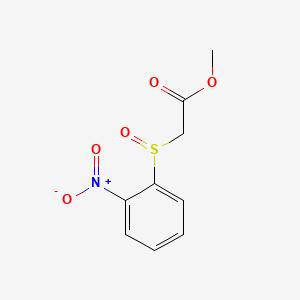
![5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol](/img/structure/B12706586.png)
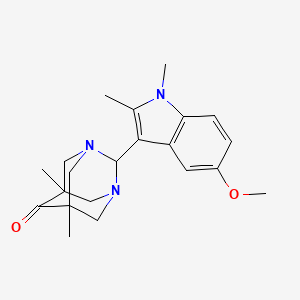
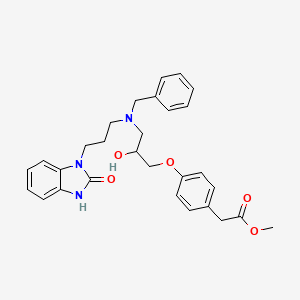
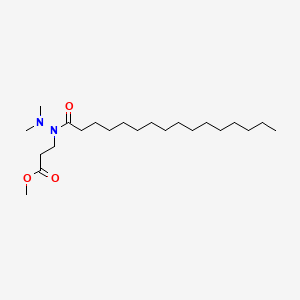
![Ethyl 4-chloro-3-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12706611.png)
